molecular formula C18H26N2O2 B2408106 Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate CAS No. 2377354-79-3

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2408106
CAS No.: 2377354-79-3
M. Wt: 302.418
InChI Key: RIPPPTQXTMDWSO-UHFFFAOYSA-N
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Description

tert-Butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery research. Its structure, featuring a spiro-fused indane and a Boc-protected piperidine ring, makes it a versatile scaffold for the synthesis of more complex molecules. While specific pharmacological data for this exact compound is limited, its core structure is recognized in scientific research. For instance, structurally related spiro[indene-piperidine] compounds are frequently investigated as key intermediates in the development of protein tyrosine phosphatase (SHP2) inhibitors . SHP2 is a critical signaling node in the RAS-MAPK pathway, and inhibitors targeting it are a major area of oncology research for the potential treatment of various cancers, including lung, breast, and leukemia . The presence of the Boc-protecting group on the piperidine nitrogen and the primary amine on the indane ring provides two distinct handles for synthetic chemists to perform selective reactions, enabling the modular construction of targeted compound libraries. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPPTQXTMDWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable indene derivative with a piperidine derivative under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : Tert-butyl 1-amino-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • CAS Number : 1228079-29-5

This compound is characterized by its spirocyclic structure, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the amino and carboxylate groups allows it to engage in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. In a study assessing the antibacterial effects of various spirocyclic compounds, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of signaling pathways related to cell survival.

Anti-inflammatory Activity

In a recent study, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various concentrations of this compound were tested against clinical isolates of bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration assessed the protective effects of this compound against neurotoxic agents. Results showed significant preservation of neuronal integrity and function when treated with this compound compared to control groups.

Q & A

Q. What are the critical safety protocols for handling Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate in laboratory settings?

Methodological Answer: Researchers must adhere to the following safety measures based on GHS classifications:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosolized particles .
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary .
    • Skin Contact: Wash with soap and water for 15 minutes; consult a physician .
    • Eye Exposure: Rinse with water for ≥15 minutes; seek medical attention .
  • Storage: Store in a dry area below 28°C, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic strategies are typically employed to prepare this spiro piperidine derivative?

Methodological Answer: Synthesis often involves:

  • Spiro Ring Formation: Use of tert-butyl carbamate as a protecting group during cyclization reactions to stabilize intermediates .
  • Key Steps:
    • Boc protection of the amine group to prevent undesired side reactions.
    • Cyclization via nucleophilic substitution or transition-metal-catalyzed coupling .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm spiro connectivity and tert-butyl group integrity .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
  • X-ray Crystallography: SHELX software for refining crystal structures and resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement data be resolved for this compound?

Methodological Answer:

  • Validation Tools: Use SHELXL’s built-in validation (e.g., R-factor analysis, electron density maps) to identify outliers .
  • Twinning Analysis: Employ PLATON or TWINLAW to detect and model twinning in crystals .
  • Cross-Validation: Compare refined structures with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles .

Q. What computational approaches predict the reactivity of the spiro center in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices (using B3LYP/6-31G*) to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., in DMSO) to assess steric hindrance around the spiro carbon .
  • Transition State Analysis: Locate TS structures using QST2/QST3 methods in Gaussian to determine activation barriers .

Q. How should researchers reconcile conflicting toxicity data from different safety assessments?

Methodological Answer:

  • Data Cross-Referencing: Compare GHS classifications across SDS (e.g., acute toxicity in vs. ).
  • Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) to verify conflicting claims .
  • Hazard Prioritization: Focus on consensus hazards (e.g., skin/eye irritation) and mitigate risks via engineering controls (e.g., fume hoods) .

Q. What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?

Methodological Answer:

  • Chiral Auxiliaries: Use tert-butanesulfinamide for asymmetric induction during spiro ring closure .
  • Chiral Chromatography: Separate enantiomers using Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD): Confirm enantiopurity by matching experimental CD spectra with computed spectra (e.g., TDDFT) .

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in reported decomposition products during thermal stability studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under nitrogen/air to identify decomposition intermediates (e.g., CO, NOx) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile byproducts (e.g., tert-butyl alcohol) and compare with literature .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate decomposition pathways under varying temperatures .

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